molecular formula C20H18FNOS B2814634 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797713-65-5

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2814634
CAS No.: 1797713-65-5
M. Wt: 339.43
InChI Key: RSNAMDUOKGEENV-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound that features a fluorophenyl group, a thiophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

    Introduction of the Thiophenyl Group: The Schiff base is then reacted with a thiophene derivative under specific conditions to introduce the thiophenyl group.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a propanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

    3-(2-methylphenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in drug development and other applications where these properties are desirable.

Biological Activity

3-(2-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a thiophene moiety, which are known to influence its biological activity. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18FNOS
  • Molecular Weight : 321.41 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiophene and fluorobenzene have shown promising results against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15.63Induces apoptosis via p53 activation
Compound BU-937 (Leukemia)2.78Inhibits cell proliferation through cell cycle arrest
This compoundTBDTBDTBD

Note: Specific IC50 values for the compound are currently under investigation.

The proposed mechanism involves the interaction of the compound with specific molecular targets, such as enzymes or receptors involved in cancer cell proliferation and survival. Similar compounds have been shown to induce apoptosis through pathways involving p53 and caspases .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study examining the cytotoxic effects of related compounds on MCF-7 breast cancer cells revealed that modifications in the phenyl and thiophene groups significantly influenced their efficacy. The presence of electron-withdrawing groups like fluorine enhanced biological activity compared to their unsubstituted counterparts .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that the introduction of halogen atoms into the aromatic ring can enhance the anticancer properties of related compounds. In particular, fluorine substitution has been associated with increased potency against certain cancer cell lines .
  • Comparative Analysis :
    • When compared to established chemotherapeutic agents like doxorubicin, compounds similar to this compound exhibited comparable or superior cytotoxicity against various cancer types, suggesting potential for development as novel anticancer therapies .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNOS/c21-19-8-4-2-5-15(19)9-10-20(23)22-13-16-6-1-3-7-18(16)17-11-12-24-14-17/h1-8,11-12,14H,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNAMDUOKGEENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=CC=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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